![molecular formula C14H24N4O3S B2980828 N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide CAS No. 1241330-67-5](/img/structure/B2980828.png)
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CPP-115 and has been studied extensively for its potential applications in various fields of research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for several years. CPP-115 has been found to have a similar mechanism of action as vigabatrin, but with improved properties that make it a promising candidate for further research.
作用機序
The mechanism of action of CPP-115 involves the inhibition of GABA-AT. GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 can increase the levels of GABA in the brain, which has been shown to have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, CPP-115 can reduce neuronal excitability, which has been shown to have a variety of effects on behavior and physiology.
実験室実験の利点と制限
One of the main advantages of CPP-115 for lab experiments is its potency as a GABA-AT inhibitor. CPP-115 has been shown to be more potent than vigabatrin, the parent compound from which it is derived. This makes CPP-115 a valuable tool for studying the role of GABA in various physiological and behavioral processes. One limitation of CPP-115 is that it is not selective for GABA-AT, and can also inhibit other enzymes in the brain. This can make it difficult to interpret the results of experiments using CPP-115.
将来の方向性
There are several future directions for research on CPP-115. One promising direction is the development of CPP-115 as a treatment for addiction. CPP-115 has shown promise in animal models of addiction, and further research is needed to determine its potential as a clinical treatment. Another future direction is the development of more selective GABA-AT inhibitors, which could help to better understand the role of GABA in the brain. Additionally, research on the effects of CPP-115 on other neurotransmitters and physiological processes could provide valuable insights into its potential applications in various fields of research.
合成法
The synthesis of CPP-115 involves a multi-step process that starts with the reaction of cyclohexylamine with acetic anhydride to form N-acetylcyclohexylamine. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)acetamide. The final step involves the reaction of N-(1-cyanocyclohexyl)acetamide with 4-methanesulfonylpiperazine to form CPP-115.
科学的研究の応用
CPP-115 has been studied extensively for its potential applications in various fields of research. One of the most promising applications of CPP-115 is in the treatment of addiction. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is involved in the metabolism of the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 can increase GABA levels in the brain, which has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-22(20,21)18-9-7-17(8-10-18)11-13(19)16-14(12-15)5-3-2-4-6-14/h2-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICREWKRADDFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。